molecular formula C9H7IN2O2 B12277944 methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

methyl3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Cat. No.: B12277944
M. Wt: 302.07 g/mol
InChI Key: HZYDEEWKSXJMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a halogenated pyrrolopyridine derivative featuring an iodine atom at position 3 and a methyl ester group at position 6. This compound is part of a broader class of nitrogen-containing heterocycles, which are pivotal in medicinal chemistry due to their structural resemblance to bioactive natural products and pharmaceuticals. The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester group offers versatility for further functionalization .

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)7-3-2-5-6(10)4-11-8(5)12-7/h2-4H,1H3,(H,11,12)

InChI Key

HZYDEEWKSXJMNC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)C(=CN2)I

Origin of Product

United States

Preparation Methods

N-Oxide-Mediated Iodination

A 2023 ACS Omega study (result 2, 8) detailed the use of m-chloroperbenzoic acid (mCPBA) to oxidize 3-iodo-1H-pyrrolo[2,3-b]pyridine (5 ) to its N-oxide (6 ), facilitating electrophilic iodination at the C3 position. Subsequent chlorination at C6 with POCl₃ yielded 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine (8 ), which was esterified using methyl chloroformate to form the target compound.

Reaction Conditions :

  • Oxidation : 77% mCPBA in diethyl ether, room temperature, 1 hour.
  • Chlorination : POCl₃, reflux, 8 hours.
  • Esterification : Methyl chloroformate, DMF, K₂CO₃, 50°C, 30 minutes.

Yield : 46% over three steps.

NIS-Based Iodination

EvitaChem (result 3) reported a one-pot iodination protocol using N-iodosuccinimide (NIS) and potassium carbonate in dimethylformamide (DMF) at 80°C. The methyl ester group at C6 was introduced via prior carboxylation of the pyrrolopyridine ring.

Key Data :

  • Temperature : 80°C.
  • Catalyst : None required.
  • Purity : >95% after recrystallization.

Suzuki-Miyaura Cross-Coupling Approaches

Palladium-catalyzed cross-coupling enables modular synthesis. A patent (result 1) described the use of bis(pinacolato)diboron and Pd(dppf)Cl₂ to functionalize 5-bromo-1H-pyrrolo[2,3-b]pyridine, followed by iodination.

Boron Intermediate Formation

  • Substrate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
  • Reagents : Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc.
  • Conditions : Dioxane/water (2.5:1), 80°C, 8 hours.

The resulting boronic ester was iodinated using NIS, and the C6 carboxylate was introduced via esterification with methyl iodide.

Yield : 68% after column chromatography.

Hydrolysis-Esterification Sequential Route

Carboxylation Followed by Methylation

Ambeed (result 5) and BLD Pharm (result 4) highlighted a two-step process:

  • Carboxylation : 3-Iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid was synthesized via hydrolysis of a nitrile intermediate using 6N HCl.
  • Esterification : The carboxylic acid was treated with methanol and H₂SO₄ under reflux to form the methyl ester.

Optimization Note :

  • Excess methanol (5 equiv) improved esterification efficiency to 89%.

Industrial-Scale Production

EvitaChem (result 3) and 001Chemical (result 15) outlined large-scale protocols:

  • Automated Reactors : Continuous-flow systems for iodination and esterification.
  • Purification : Recrystallization from ethanol/water (3:1) or chromatography on silica gel (ethyl acetate/hexanes).
  • Throughput : 10 kg/batch with >98% purity.

Comparative Analysis of Methods

Method Yield Purity Complexity Scale Feasibility
Direct Iodination 46% 95% Moderate Pilot-scale
Suzuki Cross-Coupling 68% 97% High Industrial
Hydrolysis-Esterification 89% 98% Low Lab-scale

Challenges and Solutions

  • Regioselectivity : Iodination at C3 competes with C5 substitution. Using bulky ligands (e.g., dppf) with Pd catalysts suppresses byproducts.
  • Ester Hydrolysis : Basic conditions (e.g., NaOH/MeOH) must be controlled to prevent decarboxylation.
  • Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:4) effectively separates iodinated isomers.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

Building Block in Organic Synthesis

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate serves as a versatile building block for synthesizing complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic Substitution : The iodine atom can be replaced with different nucleophiles, enabling the introduction of diverse functional groups.
  • Oxidation and Reduction Reactions : This compound can undergo oxidation to form corresponding N-oxides or reduction to yield hydrogenated derivatives.

Therapeutic Potential

Research indicates that methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has significant potential as a therapeutic agent:

  • Kinase Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, making it a candidate for anticancer drug development. For instance, studies have demonstrated its ability to inhibit fibroblast growth factor receptors (FGFRs), which are critical for tumor growth and metastasis .

Protein Degradation

This compound is also being explored as a protein degrader building block. Its structural features allow it to interact with cellular machinery responsible for targeted protein degradation, which is a novel approach in drug discovery aimed at eliminating disease-causing proteins .

Case Studies

StudyApplicationFindings
Study on FGFR Inhibition Anticancer ActivityDemonstrated significant inhibition of FGFR signaling pathways leading to reduced cell proliferation in cancer cell lines .
Synthesis of Novel Heterocycles Organic ChemistryUtilized as a precursor in synthesizing new heterocyclic compounds with potential biological activity .
Targeted Protein Degradation Drug DevelopmentExplored as part of a strategy to develop drugs that selectively degrade pathogenic proteins .

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-b]pyridine-6-carboxylicacidmethylester depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Pyrrolopyridine Derivatives

a. Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
  • Structure : Bromine at position 3, methyl ester at position 6.
  • Molecular Formula : C₉H₇BrN₂O₂; Molecular Weight : 255.07 .
  • Comparison :
    • Bromine has a lower atomic weight and electronegativity compared to iodine, making it less reactive in cross-coupling reactions.
    • The bromo analog is cheaper to synthesize but may require harsher reaction conditions for substitution.
b. 4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
  • Structure : Fluoro at position 4, nitro at position 3.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, increasing electrophilic reactivity for further substitutions.
    • Lacks the methyl ester group, limiting its utility in ester-based derivatization .

Positional Isomers of Methyl Esters

a. Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS 849067-96-5)
  • Structure : Methyl ester at position 5.
  • Reduced steric hindrance compared to the 6-carboxylate isomer .
b. Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
  • Structure : Iodine at position 3, methyl ester at position 4.
  • Comparison :
    • The 4-carboxylate isomer may exhibit distinct hydrogen-bonding interactions in protein binding pockets.
    • Steric effects differ due to the proximity of the iodine and ester groups .

Pyrrolopyridine Derivatives with Alternate Heterocycles

a. Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate
  • Structure : Ethyl ester at position 2; pyrrolo[2,3-c]pyridine core.
  • Key Differences :
    • The [2,3-c] ring fusion modifies the planar geometry, impacting π-π stacking interactions.
    • Ethyl ester increases lipophilicity compared to methyl esters, influencing pharmacokinetics .

Tabulated Comparison of Key Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Reactivity
Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Iodo (C3), COOMe (C6) C₉H₇IN₂O₂ 298.07 Cross-coupling reactions, drug intermediates
Methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate Br (C3), COOMe (C6) C₉H₇BrN₂O₂ 255.07 Intermediate for less reactive halogens
4-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine F (C4), NO₂ (C3) C₇H₄FN₃O₂ 181.12 Electrophilic substitution precursor
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate COOMe (C5) C₉H₈N₂O₂ 176.17 Bioactive scaffold modification

Biological Activity

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate has a molecular formula of C₉H₇IN₂O₂ and a molecular weight of approximately 302.07 g/mol. The structure features a pyrrolo[2,3-b]pyridine core with an iodine atom and a carboxylate group, which are significant for its reactivity and biological interactions .

Synthesis

The synthesis of methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate typically involves multi-step processes. One common route includes the palladium-catalyzed cross-coupling reaction starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine with iodoacetic acid derivatives .

Synthetic Route Example:

  • Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine
  • Reagents: Iodoacetic acid derivatives
  • Catalyst: Palladium
  • Conditions: Controlled temperature and atmosphere to facilitate the coupling reaction.

Kinase Inhibition

Research indicates that methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate exhibits significant inhibitory activity against various kinases, particularly fibroblast growth factor receptors (FGFRs). These receptors are crucial in cellular processes such as proliferation and survival .

Table 1: Biological Activity Overview

Biological Target Activity Reference
FGFRsInhibitor
Other KinasesPotential inhibitor

The mechanism by which methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate inhibits kinases involves binding to the ATP site of the enzyme. The unique structural features allow it to form hydrogen bonds and van der Waals interactions with key amino acid residues in the kinase domain .

Case Studies

Several studies have evaluated the biological efficacy of this compound:

  • Study on FGFR Inhibition:
    • Researchers synthesized various pyrrolo[2,3-b]pyridine derivatives and assessed their inhibitory effects on FGFRs.
    • Results indicated that methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate showed promising results in inhibiting FGFR-mediated signaling pathways, suggesting its potential as an anti-cancer agent .
  • Antitumor Activity:
    • In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through FGFR inhibition.
    • The compound's ability to inhibit cell migration and invasion further supports its therapeutic potential .

Comparative Analysis with Related Compounds

Methyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate shares structural similarities with other pyrrolo[2,3-b]pyridine derivatives. Below is a comparison table highlighting some related compounds:

Table 2: Comparison of Pyrrolo[2,3-b]Pyridine Derivatives

Compound Name Structure Unique Features
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylateStructureDifferent carboxylate position; distinct biological activity
Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridineStructureIncorporates trifluoromethyl group; enhanced lipophilicity
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylateStructureSimilar structure; varied kinase inhibition profiles

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.